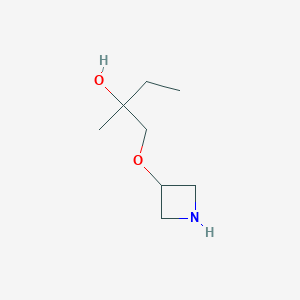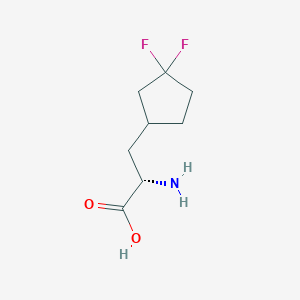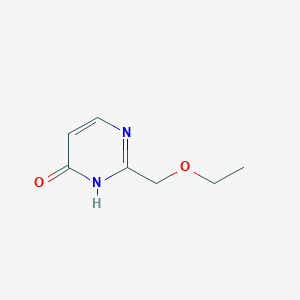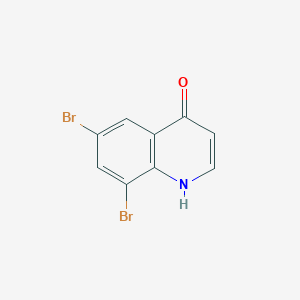
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of an acetic acid moiety. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide. The acetic acid moiety is then added through a carboxylation reaction using carbon dioxide or a carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, distillation, or chromatography .
化学反応の分析
Types of Reactions
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy group can also influence the compound’s pharmacokinetics and bioavailability .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-methoxypyridine
- 2-Fluoro-3-methoxypyridine
- 2-Fluoro-4-methoxypyridine
- 2-Fluoro-6-methoxypyridine
Uniqueness
The presence of the acetic acid moiety further enhances its versatility as a building block in organic synthesis .
特性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC名 |
2-fluoro-2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-4(5(9)3-11-6)7(10)8(12)13/h2-3,7H,1H3,(H,12,13) |
InChIキー |
TXNCWIFAERFTJI-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(C(=O)O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B13311907.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)











